

Spectrophotometric Analysis of Nicotine Bitartrate Dihydrate in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Bitartrate

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Application Note

Introduction

Nicotine **bitartrate** dihydrate is a stable salt of nicotine used in pharmaceutical formulations for nicotine replacement therapy (NRT), such as chewing gums, transdermal patches, and nasal sprays.[1] Accurate quantification of the active pharmaceutical ingredient (API) in these formulations is crucial for ensuring product quality, efficacy, and safety. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and reliable method for the quantitative analysis of nicotine **bitartrate** dihydrate.[2][3] This application note details a validated UV spectrophotometric method for the determination of nicotine **bitartrate** dihydrate in pharmaceutical preparations.

The method is based on the principle that nicotine exhibits strong absorbance in the UV region due to its pyridine and pyrrolidine rings.[2][4] The developed method is demonstrated to be linear, accurate, and precise, making it suitable for routine quality control analysis.[1][5][6]

Quantitative Data Summary

The performance of the UV spectrophotometric method for the analysis of nicotine **bitartrate** dihydrate is summarized in the following tables. The data is compiled from validated methods and demonstrates the reliability of the technique.[1][2][3]

Table 1: Method Parameters

Parameter	Value	Reference
Instrument	UV-Vis Spectrophotometer	[1]
Wavelength of Maximum Absorbance (λ_{max})	259 nm	[1]
Solvent/Blank	0.1 N Hydrochloric Acid	[1]
Linearity Range	5 - 10 $\mu\text{g/mL}$	[1]
Correlation Coefficient (r^2)	~0.9994	[1][5][6]

Table 2: Validation Parameters

Parameter	Result	Reference
Accuracy (Average % Recovery)	~100.53%	[1][5][6]
Precision (% RSD)	< 1%	[1][5][6]
Limit of Detection (LOD)	Not explicitly stated for bitartrate salt, but methods for pure nicotine show values around 0.422 $\mu\text{g/mL}$. [3][7]	
Limit of Quantitation (LOQ)	Not explicitly stated for bitartrate salt, but methods for pure nicotine show values around 2.513 $\mu\text{g/mL}$. [3][7]	

Experimental Protocols

The following protocols describe the preparation of solutions and the analytical procedure for the spectrophotometric determination of nicotine **bitartrate** dihydrate in pharmaceutical formulations.

Materials and Equipment

- Apparatus:
 - UV-Vis Spectrophotometer (e.g., Jasco V-530)[1]
 - Volumetric flasks (10 mL, 50 mL, 100 mL)
 - Pipettes
 - Analytical balance
 - Whatman filter paper[1]
- Reagents:
 - Nicotine **bitartrate** dihydrate reference standard
 - Hydrochloric acid (HCl), concentrated
 - Distilled water

Preparation of 0.1 N Hydrochloric Acid

- Add 8.33 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of distilled water.
- Dilute to the mark with distilled water and mix well.

Preparation of Standard Stock Solution

- Accurately weigh 50 mg of nicotine **bitartrate** dihydrate reference standard.[1]
- Transfer it to a 50 mL volumetric flask.[1]
- Dissolve and dilute to volume with 0.1 N HCl to obtain a concentration of 1000 µg/mL.[1]
- From this solution, pipette 1 mL into a 100 mL volumetric flask and dilute to the mark with 0.1 N HCl to get a working standard solution of 10 µg/mL.[1]

Preparation of Calibration Curve

- From the 10 µg/mL working standard solution, pipette 5, 6, 7, 8, 9, and 10 mL into separate 10 mL volumetric flasks.[\[1\]](#)
- Dilute each flask to the mark with 0.1 N HCl to obtain standard solutions with concentrations of 5, 6, 7, 8, 9, and 10 µg/mL, respectively.[\[1\]](#)
- Measure the absorbance of each standard solution at 259 nm using 0.1 N HCl as a blank.[\[1\]](#)
- Plot a graph of absorbance versus concentration to generate a calibration curve.

Preparation of Sample Solution from Formulation

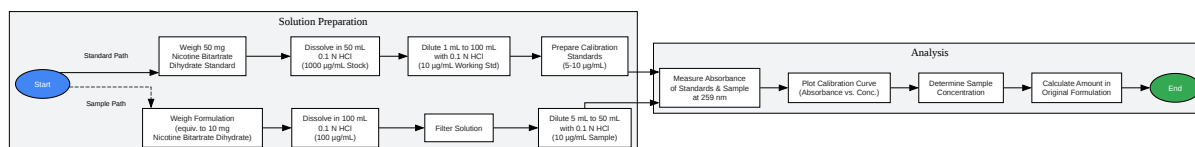
- Weigh a quantity of the pharmaceutical formulation (e.g., powdered tablets, contents of a patch) equivalent to 10 mg of nicotine **bitartrate** dihydrate.[\[1\]](#)
- Transfer the weighed sample to a 100 mL volumetric flask.[\[1\]](#)
- Add approximately 50 mL of 0.1 N HCl and shake to dissolve the active ingredient.[\[1\]](#)
- Dilute to the mark with 0.1 N HCl.[\[1\]](#)
- Filter the solution through Whatman filter paper. This yields a solution with a concentration of 100 µg/mL.[\[1\]](#)
- Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with 0.1 N HCl to obtain a final theoretical concentration of 10 µg/mL.[\[1\]](#)

Analytical Procedure

- Measure the absorbance of the final sample solution at 259 nm against the 0.1 N HCl blank.
- Determine the concentration of nicotine **bitartrate** dihydrate in the sample solution from the calibration curve.
- Calculate the amount of nicotine **bitartrate** dihydrate in the original formulation.

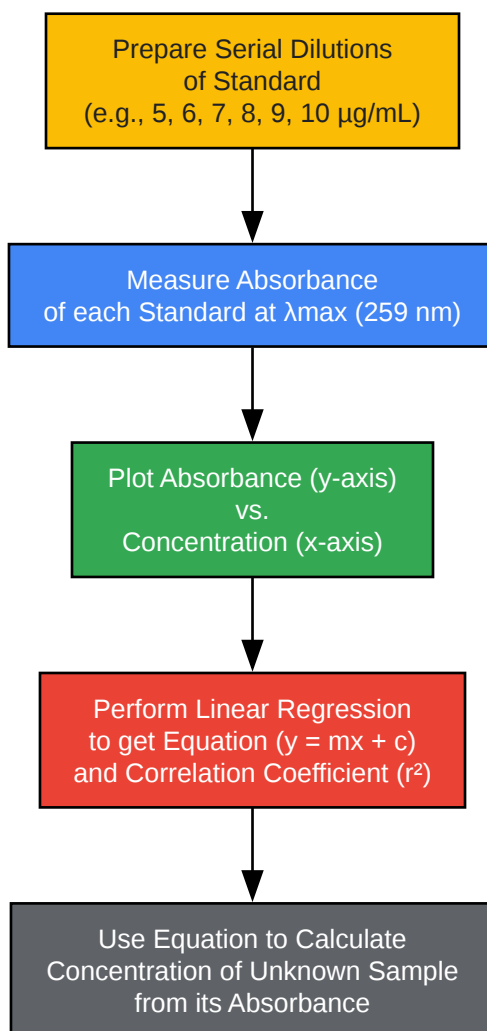
Visualizations

The following diagrams illustrate the key workflows for the spectrophotometric analysis of nicotine **bitartrate** dihydrate.



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Caption: Experimental workflow for spectrophotometric analysis.



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Caption: Logic for generating and using a calibration curve.

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